4-Formylphenyl 2-furoate
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Overview
Description
4-Formylphenyl 2-furoate is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.192. The purity is usually 95%.
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Preparation Methods
The synthesis of 4-Formylphenyl 2-furoate can be achieved through various chemical routes. One common method involves the reaction of 2-furoyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as triethylamine in 1,4-dioxane at room temperature . This reaction typically yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Formylphenyl 2-furoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Formylphenyl 2-furoate has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.
Industry:Mechanism of Action
The mechanism of action of 4-Formylphenyl 2-furoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The furoate ester moiety can also play a role in the compound’s biological activity, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
4-Formylphenyl 2-furoate can be compared with other similar compounds, such as:
4-Formylphenyl acetate: Similar in structure but with an acetate ester instead of a furoate ester.
4-Formylphenyl benzoate: Contains a benzoate ester, offering different reactivity and properties.
4-Formylphenyl propionate: Features a propionate ester, which may influence its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of a formyl group and a furoate ester, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(4-formylphenyl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-8-9-3-5-10(6-4-9)16-12(14)11-2-1-7-15-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUHEYPQVPMFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.